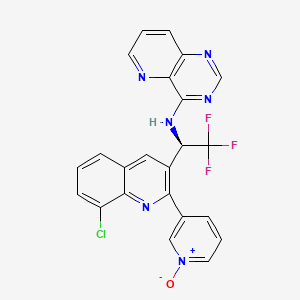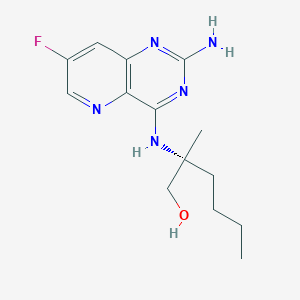
SHP389
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP389 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and oncogenic transformation. SHP2 is also implicated in the programmed cell death pathway (PD-1/PD-L1), which governs immune surveillance . This compound has been identified as a potent modulator of MAPK signaling in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SHP389 involves the creation of pyrazolopyrimidinones, which are fused bicyclic scaffolds. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the pyrimidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: SHP389 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
SHP389 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on the MAPK pathway.
Biology: Employed in cellular assays to investigate the role of SHP2 in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with SHP2 mutations, such as juvenile myelomonocytic leukemia and lung adenocarcinoma.
Industry: Utilized in the development of novel SHP2 inhibitors for therapeutic applications
Mécanisme D'action
SHP389 exerts its effects by binding to an allosteric site on SHP2, which is distinct from the active site. This binding induces a conformational change that inhibits the phosphatase activity of SHP2. By inhibiting SHP2, this compound disrupts the MAPK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects the programmed cell death pathway (PD-1/PD-L1), enhancing immune surveillance .
Comparaison Avec Des Composés Similaires
SHP099: Another allosteric inhibitor of SHP2, known for its potent inhibition of the MAPK pathway.
SHP2-D26: A potent SHP2 degrader that achieves significant reduction of SHP2 protein levels in cancer cells.
Comparison: SHP389 is unique in its structural design, featuring a pyrazolopyrimidinone scaffold that allows for effective modulation of MAPK signaling. Compared to SHP099, this compound offers a different binding mode and potentially improved pharmacokinetic properties. SHP2-D26, on the other hand, employs a different mechanism by promoting the degradation of SHP2 rather than merely inhibiting its activity .
Propriétés
Numéro CAS |
2235394-90-6 |
|---|---|
Formule moléculaire |
C23H29ClN8O2 |
Poids moléculaire |
484.989 |
Nom IUPAC |
6-((3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(3-chloro-2-(cyclopropylamino)pyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 |
Clé InChI |
URUPFUYPXLMTMT-KPZWWZAWSA-N |
SMILES |
O=C1C2=C(C3=C(Cl)C(NC4CC4)=NC=C3)NN=C2N=C(N(CC5)CCC65[C@H](N)[C@H](C)OC6)N1C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SHP389; SHP-389; SHP 389; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


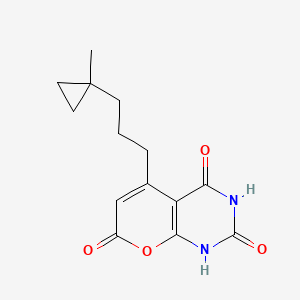
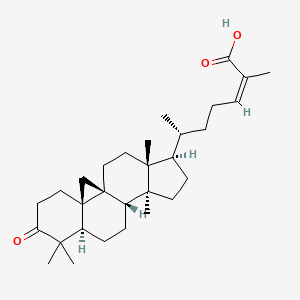
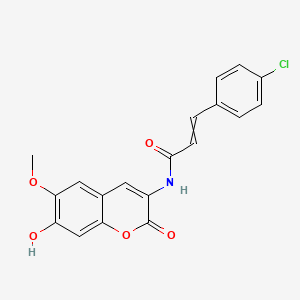
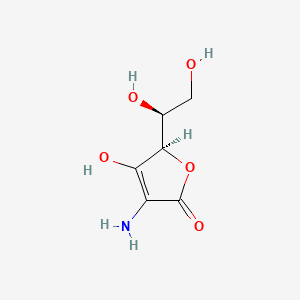
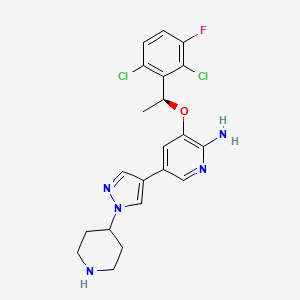
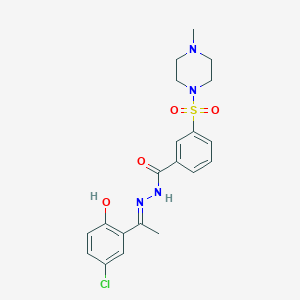
![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
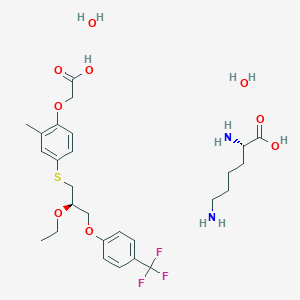
![[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B610766.png)
